molecular formula C14H26N2O4 B6228021 methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate CAS No. 2103809-93-2

methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate

Cat. No.: B6228021
CAS No.: 2103809-93-2
M. Wt: 286.4
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate is a chemical compound with the molecular formula C14H26N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine derivative that can interact with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate is unique due to its piperidine ring, which imparts specific steric and electronic effects that influence its reactivity and interactions with biological targets. This makes it particularly valuable in the synthesis of pharmaceuticals and the study of enzyme mechanisms .

Properties

CAS No.

2103809-93-2

Molecular Formula

C14H26N2O4

Molecular Weight

286.4

Purity

95

Origin of Product

United States

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